molecular formula C19H26ClNO3 B8343841 Tert-butyl 2-(4-chlorophenoxy)-7-aza-spiro[3.5]-nonane-7-carboxylate

Tert-butyl 2-(4-chlorophenoxy)-7-aza-spiro[3.5]-nonane-7-carboxylate

Cat. No. B8343841
M. Wt: 351.9 g/mol
InChI Key: RXNSGYDRZOXESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394787B2

Procedure details

Under an inert atmosphere, 0.60 g (2.49 mmoles) of tert-butyl 2-hydroxy-7-aza-spiro[3.5]-nonane-7-carboxylate (WO 2003084948) is dissolved in 25 ml of toluene. 1.024 g (3.90 mmoles) of triphenylphosphine and 0.384 g (2.98 mmoles) of 4-chlorophenol are added. The medium is cooled to 0° C., then a solution of 0.528 g (3.03 mmoles) of diethylazodicarboxylate in 3 ml of toluene is added. The medium is stirred for 14 hrs at ambient temperature then concentrated under vacuum. The residue obtained is taken up in a saturated aqueous solution of sodium carbonate and extracted twice with dichloromethane. The combined organic phases are washed once with a saturated aqueous solution of sodium chloride, dried over sodium sulphate, filtered and concentrated under vacuum. 0.874 g of a residue is obtained, which is used as such in the following stage.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.024 g
Type
reactant
Reaction Step Two
Quantity
0.384 g
Type
reactant
Reaction Step Two
Name
diethylazodicarboxylate
Quantity
0.528 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:5][C:4]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]2)[CH2:3]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl:37][C:38]1[CH:43]=[CH:42][C:41](O)=[CH:40][CH:39]=1.CCOC(/N=N/C(OCC)=O)=O.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[Cl:37][C:38]1[CH:43]=[CH:42][C:41]([O:1][CH:2]2[CH2:5][C:4]3([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]3)[CH2:3]2)=[CH:40][CH:39]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
OC1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.024 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.384 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Step Three
Name
diethylazodicarboxylate
Quantity
0.528 g
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The medium is stirred for 14 hrs at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue obtained
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed once with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC1=CC=C(OC2CC3(C2)CCN(CC3)C(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.874 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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